molecular formula C3H5BN2O2 B1148954 1H-imidazol-2-ylboronic acid CAS No. 1219080-61-1

1H-imidazol-2-ylboronic acid

Cat. No.: B1148954
CAS No.: 1219080-61-1
M. Wt: 111.895
InChI Key:
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Description

1H-imidazol-2-ylboronic acid (1H-IMB) is an organoboronic acid used in organic synthesis as a synthetic intermediate in the preparation of a wide range of compounds. 1H-IMB is a versatile reagent that is widely used in the synthesis of heterocyclic compounds, such as imidazoles, pyrroles, and pyrimidines. It is also used in the synthesis of carboxylic acids, amines, and peptides. 1H-IMB is a versatile reagent with a wide range of applications in organic synthesis, pharmaceuticals, and biochemistry.

Scientific Research Applications

  • Synthetic Chemistry : The compound has applications in synthetic chemistry, as indicated by research on direct phosphorylation of N-protected imidazoles leading to derivatives of 1H-imidazol-2-yl phosphonic and phosphinic acids (Komarov et al., 1998). Another study discusses the use of similar compounds in palladium-catalyzed asymmetric Suzuki–Miyaura cross-coupling (Uozumi et al., 2016).

  • Corrosion Inhibition : Research demonstrates the effectiveness of imidazole derivatives as corrosion inhibitors for mild steel. These inhibitors show high efficiency in acidic environments, as explored in studies involving amino acid-based imidazole zwitterions (Srivastava et al., 2017) and other imidazole derivatives (Ouakki et al., 2020).

  • Nanomaterial Interactions : Imidazole compounds have been studied for their interactions with nanomaterials, such as their binding interaction with ZnO nanomaterials (Jayabharathi et al., 2015). This research is significant for understanding the potential biomedical applications of these materials.

  • Biomedical Applications : Some imidazole derivatives have shown potential in biomedical applications. For example, a study investigates the use of imidazole-based compounds as probes for determining intracellular pH, extracellular pH, and cell volume (Gil et al., 1994).

  • Optical and Electronic Properties : Certain imidazole derivatives exhibit interesting optical and electronic properties. For instance, research on 1-hydroxy-1H-imidazole demonstrates anti-Kasha fluorescence and direct excitation of a tautomeric form, which can be useful in designing new fluorophores (Shekhovtsov et al., 2021).

  • Sensing Applications : Some imidazole derivatives have been developed as sensors for detecting substances like explosives and ions. A study describes the solid-state bright white-light emission and mechanochromic behavior of an imidazole derivative, alongside its application as a ratiometric luminescence sensor for Al3+ and pyrophosphate (Sinha et al., 2019).

Future Directions

Imidazole-2-Boronic Acid, which includes 1H-imidazol-2-ylboronic acid, is an indispensable chemical compound extensively employed in the biomedical industry . It assumes a pivotal function in the progression of drugs employed to combat a myriad of ailments encompassing cancer, diabetes, and inflammation .

Biochemical Analysis

Biochemical Properties

This interaction is often through the formation of cyclic boronate esters .

Cellular Effects

The specific cellular effects of 1H-imidazol-2-ylboronic acid are not well-documented. Boronic acids are known to influence cellular processes by interacting with biomolecules within the cell. These interactions can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is not well-studied. Boronic acids are known to form reversible covalent complexes with biomolecules containing 1,2- or 1,3-diols, such as sugars and certain amino acids. This can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

Boronic acids are generally stable under physiological conditions, and their effects can be observed over time in both in vitro and in vivo studies .

Dosage Effects in Animal Models

There is currently no available data on the dosage effects of this compound in animal models .

Metabolic Pathways

Boronic acids can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Boronic acids can potentially interact with various transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Boronic acids can potentially be directed to specific compartments or organelles based on their interactions with other biomolecules .

Properties

IUPAC Name

1H-imidazol-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BN2O2/c7-4(8)3-5-1-2-6-3/h1-2,7-8H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCHHDHEHOKKQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC=CN1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662804
Record name 1H-Imidazol-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219080-61-1
Record name 1H-Imidazol-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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